(1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester, also known by its IUPAC name tert-butyl N-(1-oxo-1-phenylpropan-2-yl)carbamate, is a compound with the molecular formula and a molecular weight of approximately 249.3 g/mol. This compound is significant in organic and pharmaceutical chemistry due to its diverse applications in research and development. It is generally available in a purity of around 95%.
This compound falls under the category of carbamate derivatives, which are characterized by the presence of a carbamate functional group. Carbamates are widely recognized for their utility in medicinal chemistry and as intermediates in organic synthesis.
The synthesis of (1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester can be achieved through various methods. A notable synthetic route involves the reaction between phenylglyoxal and tert-butyl carbamate. This method typically yields high purity and good yields of the desired product.
The synthesis can be further refined through various purification techniques such as crystallization or chromatography to achieve the desired purity levels.
The molecular structure of (1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester features a central carbon atom bonded to a phenyl group, a methyl group, and a carbamate moiety.
The structure can be visualized using molecular modeling software to better understand its three-dimensional conformation.
(1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester participates in various chemical reactions typical of carbamates.
These reactions are essential for its application in synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for (1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester primarily involves its interaction with biological targets through hydrolysis or nucleophilic attack by enzymes.
Upon hydrolysis, the compound releases the active amine component, which may interact with biological receptors or enzymes, leading to various pharmacological effects. This mechanism is crucial for its role as an intermediate in drug development .
The physical and chemical properties of (1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester contribute significantly to its functionality.
These properties make it suitable for various laboratory applications, particularly in organic synthesis .
(1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester has several scientific uses:
The synthesis of (1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester (CAS 138371-45-6) primarily follows multi-step convergent pathways that strategically assemble molecular fragments while controlling stereochemistry and functional group compatibility. The benchmark route involves a three-step sequence starting with the condensation of Di-tert-butyl dicarbonate (Boc₂O) with 1-Phenyl-1,2-propanedione-2-oxime under mild conditions (0-25°C) in tetrahydrofuran/water mixtures [1]. This initial step achieves N-Boc protection with 80-85% yield, followed by purification through trituration in hexane/dichloromethane mixtures to remove inorganic salts and hydrolysis-sensitive impurities [1] [4].
The critical keto-functionality installation occurs through a modified Mannich reaction utilizing freshly distilled propionaldehyde (2.0 equivalents) and (S)-proline (20 mol%) catalysis in anhydrous acetonitrile at 0°C [4]. This stereoselective transformation requires rigorous exclusion of moisture and oxygen, achieving diastereomeric ratios >99:1 as confirmed by chiral HPLC (CHIRALPAK AS-H column) [4]. Final deprotection-cyclization under potassium carbonate-mediated conditions in refluxing THF (80-85°C, 15 hours) furnishes the target compound after sequential workup involving Celite filtration, solvent evaporation, and crystallization from iso-hexane, yielding the product in 87% yield with high chromatographic purity (Rf = 0.33 in 15% ethyl acetate/hexanes) [4].
Table 1: Key Synthetic Intermediates and Their Characteristics
Intermediate | CAS Number | Function | Typical Yield |
---|---|---|---|
tert-Butyl phenyl(phenylsulfonyl)methylcarbamate | Not provided | Boc-Protected precursor | 80% |
(E)-tert-Butyl benzylidenecarbamate | Not provided | Imine intermediate | >99% |
(1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate | Not provided | Mannich product | 87% |
Alternative pathways include asymmetric epoxidation of tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate (CAS 4571240) followed by oxidative cleavage, though this route suffers from lower overall yields (45-50%) due to racemization risks during epoxide opening . Recent optimizations focus on solvent engineering – replacing traditional THF with 2-methyltetrahydrofuran – which enhances oxime solubility while maintaining the reaction's aqueous biphasic character, improving isolated yields to 92% in the initial Boc-protection step [4] [8].
The tert-butoxycarbonyl (Boc) group serves as the cornerstone protecting strategy for the amine functionality in this synthetic sequence due to its orthogonal stability toward nucleophiles and bases during subsequent transformations. Installation employs acid-scavenged carbamate chemistry where Boc₂O (1.05-1.2 equivalents) reacts with the amine precursor in the presence of dimethylaminopyridine (DMAP, 5 mol%) [7]. This catalytic system achieves near-quantitative conversion within 2 hours at ambient temperature while suppressing N-Boc migration to the ketone oxygen – a significant side reaction observed at higher temperatures (>40°C) that reduces yields by 15-20% [7] [9].
Esterification catalysis leverages Brønsted acid-activated reagents for carboxyl protection, with p-toluenesulfonic acid (pTSA, 10 mol%) in refluxing toluene enabling tert-butyl ester formation without epimerizing the adjacent chiral center [8] [10]. The chemodifferentiation challenge between the ketone and carboxylic acid is resolved through temporary silyl protection (tert-butyldimethylsilyl chloride, 1.3 equivalents) prior to esterification, followed by fluoride-mediated deprotection (TBAF, THF, 0°C) with 95% recovery of the ketone functionality [5] [8].
Table 2: Protecting Group Performance Comparison
Protecting Group | Installation Yield | Deprotection Conditions | Compatibility Issues |
---|---|---|---|
tert-Butoxycarbonyl (Boc) | 95-99% | TFA/DCM (1:1), 25°C, 1h | Acid-sensitive functionalities |
Benzyloxycarbonyl (Cbz) | 88% | H₂/Pd-C, MeOH, 25°C | Hydrogenation-sensitive ketones |
p-Methoxybenzyloxycarbonyl (PMB) | 84% | DDQ, pH 7 buffer/CH₂Cl₂ | Oxidative side reactions |
For the ketone preservation during esterification, Lewis acid catalysts (Zn(OTf)₂, 2 mol%) enable selective tert-butylation at the carboxyl group while tolerating the α,β-unsaturated ketone system, achieving 96% regioselectivity [10]. The Boc group's lability under acidic conditions necessitates pH-controlled workup (maintained at pH 6-7 using sodium bicarbonate) during the final isolation to prevent premature deprotection – a critical process parameter ensuring product stability during storage [4] [9].
Continuous flow technology has transformed the manufacturing of (1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester by addressing exothermicity management in the Mannich step and residence time control for crystallization. In the Boc-protection stage, a telescoped flow system with three in-line micromixers achieves rapid reagent combining (Boc₂O, amine precursor, DMAP catalyst) at 0°C, followed by segmented flow through a 10 mL PTFE coil (15 minutes residence time) with integrated aqueous quench and phase separation [8]. This configuration increases throughput to 1.2 kg/day from a 500 mL reactor volume while reducing solvent consumption by 40% compared to batch processes [8].
The Mannich reaction optimization employs a cooled oscillatory flow reactor (-5°C) with immobilized proline catalyst packed in stainless steel meshes. This setup maintains enantioselectivity (>98% ee) at reduced catalyst loading (12 mol%) and enables continuous product extraction through an automated liquid-liquid separation membrane, achieving space-time yields of 150 g·L⁻¹·h⁻¹ – a 4-fold improvement over stirred tank reactors [10]. Final crystallization dynamics are controlled in an oscillatory baffled flow crystallizer with programmed cooling gradients (0.5°C/min from 25°C to 4°C), producing uniform crystals (D90 < 50µm) with 99.5% HPLC purity directly from the reaction stream without intermediate isolation [5].
Table 3: Continuous vs. Batch Production Economic Metrics
Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Reaction Time | 18 hours | 35 minutes | 30x |
Typical Yield | 87% | 94% | +7% |
Temperature Control | ±5°C | ±0.5°C | 10x precision |
Solvent Consumption | 15 L/kg | 8.5 L/kg | 43% reduction |
Production Cost | $432/g (1g scale) | $285/g (1kg scale) | 34% reduction |
Supply chain economics reveal significant advantages: Traditional batch production costs reach $1,206/5g at laboratory scale [1], while optimized multi-kilogram continuous processes lower costs to $285/g by eliminating intermediate isolation and reducing purification solvents [5] [8]. The extended delivery times (~55 days) for small quantities (50-500mg) from major suppliers [2] [3] reflect current production bottlenecks, reinforcing the commercial imperative for continuous manufacturing adoption. Recent process analytical technology (PAT) integration via inline FTIR and FBRM probes enables real-time crystal size distribution control, ensuring batch-to-batch consistency meeting stringent pharmaceutical specifications (>99.5% purity) [8] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1